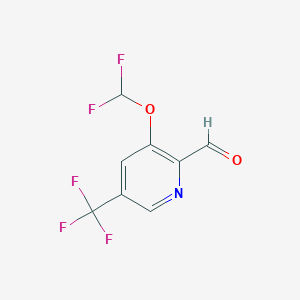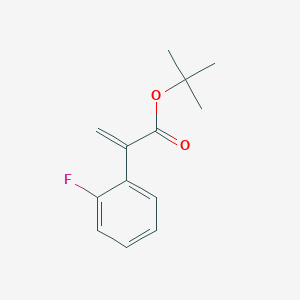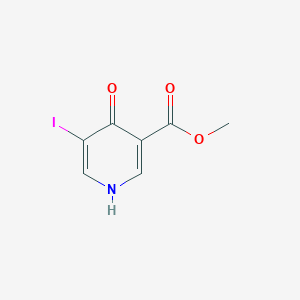
Methyl 4-hydroxy-5-iodonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-5-iodonicotinate is an organic compound with the molecular formula C7H6INO3. It is a derivative of nicotinic acid, featuring a hydroxyl group at the 4-position and an iodine atom at the 5-position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-5-iodonicotinate typically involves the iodination of methyl 4-hydroxynicotinate. A common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-hydroxy-5-iodonicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or cyanides in the presence of a base.
Major Products:
Oxidation: Formation of methyl 4-oxo-5-iodonicotinate.
Reduction: Formation of methyl 4-hydroxy-5-hydro-nicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-hydroxy-5-iodonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of Methyl 4-hydroxy-5-iodonicotinate involves its interaction with specific molecular targets. The hydroxyl and iodine groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Methyl 4-hydroxynicotinate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 5-iodonicotinate: Lacks the hydroxyl group, affecting its solubility and reactivity.
Methyl 4-hydroxy-3-iodonicotinate: Iodine at the 3-position instead of the 5-position, leading to different chemical properties.
Uniqueness: Its specific substitution pattern allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts .
Propriétés
Formule moléculaire |
C7H6INO3 |
|---|---|
Poids moléculaire |
279.03 g/mol |
Nom IUPAC |
methyl 5-iodo-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H6INO3/c1-12-7(11)4-2-9-3-5(8)6(4)10/h2-3H,1H3,(H,9,10) |
Clé InChI |
ZPQRQFMRCMHGPF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CNC=C(C1=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


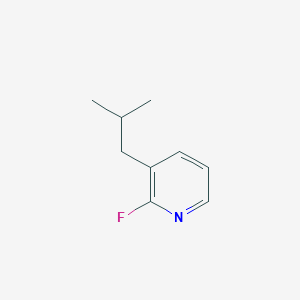
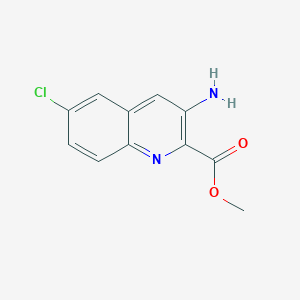
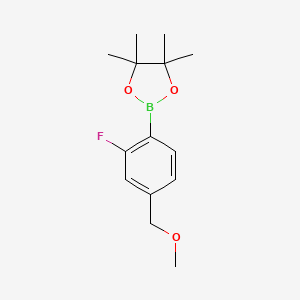
![6-Fluorooxazolo[4,5-b]pyridine](/img/structure/B13673576.png)

![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13673581.png)
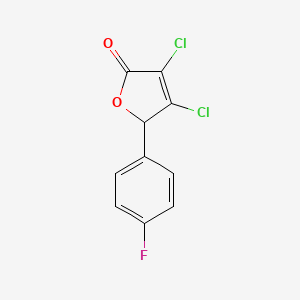
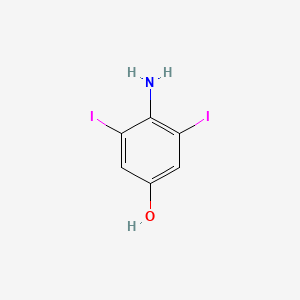
![tert-Butyl 7-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13673611.png)
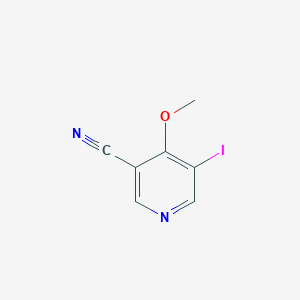
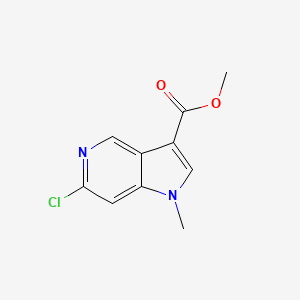
![6-(4-Boc-1-piperazinyl)-2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13673629.png)
